Antimicrobial peptide MBP-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RSGRGECRRQCLRRHEGQPWETQECMRRCRRRG |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
MBP-1 exhibits significant antimicrobial activity against various microorganisms:
- Fungi : It inhibits spore germination and hyphal elongation in several plant pathogenic fungi, including Fusarium moniliforme and Fusarium graminearum.
- Bacteria : It demonstrates antibacterial activity against Clavibacter michiganense, a bacterial pathogen affecting maize.
The effectiveness of MBP-1 has been validated through various assays, including disk diffusion tests and minimum inhibitory concentration (MIC) determinations, which confirm its potential as an antimicrobial agent.
Applications in Agriculture
Crop Protection : The primary application of MBP-1 lies in its use as a biopesticide. Its ability to inhibit fungal pathogens can be harnessed to protect crops from diseases caused by these microorganisms. This is particularly relevant in maize cultivation, where fungal infections can lead to significant yield losses.
| Pathogen | Effect of MBP-1 |
|---|---|
| Fusarium moniliforme | Inhibition of spore germination |
| Fusarium graminearum | Inhibition of hyphal elongation |
| Clavibacter michiganense | Antibacterial activity |
Biomedical Applications
The potential biomedical applications of MBP-1 are also noteworthy. AMPs like MBP-1 are being explored for their ability to combat antibiotic-resistant bacteria, which poses a significant threat to public health.
Case Studies
Challenges and Future Directions
Despite the promising applications of MBP-1, several challenges remain:
- Stability : The stability of peptides in formulations is crucial for their effectiveness. Research is ongoing to enhance the stability and bioavailability of MBP-1.
- Regulatory Approval : For agricultural and biomedical applications, obtaining regulatory approval can be a lengthy process that requires extensive safety and efficacy data.
Comparison with Similar Compounds
Tables
Table 1. MIC/MBC Values for MBP-1 and AgNPs Against S. aureus
| Treatment | MIC | MBC |
|---|---|---|
| MBP-1 alone | 0.6 mg/mL | 0.7 mg/mL |
| AgNPs alone | 6.25 mg/L | 12.5 mg/L |
| MBP-1 + AgNPs (combination) | 0.5 mg/L + 3.125 mg/mL | 0.6 mg/L + 6.25 mg/mL |
Table 2. Structural and Functional Comparison of α-Hairpinins
| Feature | MBP-1 | EcAMP1 | Tk-AMP-X2 |
|---|---|---|---|
| Primary Target | DNA | Fungal conidia | K⁺ channels |
| Key Residue | Trp20 | Hydrophilic loop | β-hairpin motif |
| Membrane Disruption | No | No | No |
Preparation Methods
Natural Isolation and Purification from Plant Sources
The initial discovery and preparation of MBP-1 involved extraction from maize (inbred B73) kernels. The key steps in this method include:
- Extraction: Acid-soluble proteins are extracted from maize kernels using acidic buffers to solubilize small peptides.
- Purification: The peptide MBP-1 is purified to homogeneity through chromatographic techniques, notably reverse phase chromatography.
- Characterization: The purified peptide has a molecular weight of approximately 4127 Da, confirmed by plasma desorption mass spectroscopy. Its primary sequence of 33 amino acids was determined by Edman degradation.
- Structural Features: Circular dichroism spectroscopy showed MBP-1 to be predominantly alpha-helical with no free cysteine residues, distinguishing it from cysteine-rich thionins found in other cereals.
- Antimicrobial Activity: The naturally purified MBP-1 inhibits spore germination and hyphal elongation of several fungal pathogens and bacterial species, including maize pathogens Fusarium species and Clavibacter michiganense.
Summary Table 1: Natural Extraction and Purification of MBP-1
| Step | Description | Key Details |
|---|---|---|
| Source | Maize (inbred B73) kernels | Acid-soluble protein fraction |
| Extraction method | Acidic buffer extraction | Solubilization of small peptides |
| Purification method | Reverse phase chromatography | Achieves homogeneity |
| Molecular weight | ~4127 Da | Determined by plasma desorption MS |
| Sequence determination | Edman degradation | 33 amino acid residues |
| Structural analysis | Circular dichroism | Predominantly alpha-helical, no free cysteines |
| Antimicrobial spectrum | Plant pathogenic fungi and bacteria | Fusarium spp., Clavibacter michiganense |
Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Due to the relatively short length of MBP-1 (33 residues), chemical synthesis using solid-phase peptide synthesis (SPPS) is a widely used method:
- SPPS Overview: MBP-1 is synthesized by sequentially adding protected amino acid residues to a resin-bound peptide chain. After chain assembly, the peptide is cleaved from the resin and purified.
- Challenges: Incorporation of certain amino acids (e.g., arginine, tryptophan) can be challenging and may require specialized protecting groups and coupling reagents to ensure high yield and purity.
- Purification: The synthetic peptide is purified by high-performance liquid chromatography (HPLC), often reverse phase HPLC.
- Structural and Functional Equivalence: Synthetic MBP-1, after air oxidation and purification, exhibits antifungal activity comparable to the natural peptide.
Summary Table 2: Solid-Phase Peptide Synthesis of MBP-1
| Step | Description | Key Details |
|---|---|---|
| Synthesis method | Solid-phase peptide synthesis (SPPS) | Stepwise addition of amino acids on resin |
| Amino acid challenges | Arginine, tryptophan incorporation | Requires specialized protecting groups |
| Cleavage | Acidic cleavage from resin | Releases full-length peptide |
| Purification | Reverse phase HPLC | Achieves high purity |
| Activity | Comparable to natural MBP-1 | Verified by antimicrobial assays |
Recombinant Production Using Biological Methods
Recombinant expression systems offer an alternative for MBP-1 preparation, especially for larger scale production:
- Expression Systems: MBP-1 or similar AMPs can be produced by cloning the peptide gene into bacterial or plant expression vectors.
- Fusion Proteins: To enhance yield and reduce toxicity to host cells, MBP-1 may be expressed as a fusion protein with thioredoxin or other carrier proteins.
- Purification: After expression, fusion proteins are cleaved enzymatically or chemically to release MBP-1, followed by chromatographic purification.
- Limitations: Recombinant production can suffer from low yields, difficulties in proper folding (especially disulfide bond formation), and challenges in removing host cell contaminants.
Enzymatic Hydrolysis of Precursor Proteins
Another approach involves enzymatic hydrolysis of larger precursor proteins to release antimicrobial peptides including MBP-1-like sequences:
- Proteolytic Enzymes: Specific proteases hydrolyze parent proteins to generate peptide fragments with antimicrobial activity.
- Hydrolysate Purification: The resulting peptide mixtures are purified by chromatographic methods to isolate MBP-1.
- Advantages: This method can produce peptides with natural modifications and folding.
- Drawbacks: Hydrolysates are complex mixtures requiring extensive purification, and yields of MBP-1 may be low.
Advanced Purification and Characterization Techniques
Across all preparation methods, purification and characterization are critical:
- Chromatography: Reverse phase HPLC and ion-exchange chromatography (e.g., DEAE-cellulose) are commonly used.
- Mass Spectrometry: Confirms molecular weight and purity.
- Circular Dichroism Spectroscopy: Assesses secondary structure (e.g., alpha-helicity).
- Antimicrobial Assays: Determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against target pathogens.
- Synergistic Studies: MBP-1 has been studied in combination with silver nanoparticles, showing enhanced antimicrobial effects and wound healing properties in vivo.
Q & A
Q. What experimental methods are recommended for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of MBP-1 against bacterial pathogens?
The broth microdilution and macrodilution methods are standard for MIC/MBC determination. For MBP-1, studies have used 48-well microtiter plates with serial dilutions of the peptide in Mueller-Hinton broth, followed by inoculation with bacterial suspensions (e.g., Staphylococcus aureus or Pseudomonas aeruginosa at ~5 × 10⁵ CFU/mL). MIC is defined as the lowest concentration showing no visible growth, while MBC requires subculturing on agar to confirm bactericidal effects . CLSI guidelines (M07-A9) should be followed for reproducibility .
Q. How does the structural architecture of MBP-1 influence its antimicrobial activity?
MBP-1 adopts a helix-turn-helix motif stabilized by cysteine residues, with a cationic surface driven by arginine residues. Molecular dynamics simulations (using templates like EcAMP-1, PDB ID: 2L2R) reveal that substitutions (e.g., cysteine-to-alanine) alter electrostatic potential and disrupt membrane interaction, reducing activity. Structural integrity is critical for membrane disruption, as shown by reduced efficacy in variants lacking disulfide bonds .
Q. What databases are available for retrieving sequence, structural, and functional data on MBP-1 and related antimicrobial peptides (AMPs)?
The Antimicrobial Peptide Database (APD) and dbAMP 2.0 are primary resources. The APD allows sequence searches (full/partial), structural classification, and activity data. dbAMP 2.0 integrates genomic/proteomic data for AMP discovery. These tools support homology modeling, motif identification, and cross-species comparisons .
Advanced Research Questions
Q. How can researchers design experiments to evaluate synergistic effects between MBP-1 and nanoparticles (e.g., silver nanoparticles)?
Synergy studies require combinatorial MIC/MBC assays with checkerboard dilution protocols. For example, MBP-1 (0.0125–0.7 mg/mL) and silver nanoparticles (0.78–400 ppm) are tested in 48-well plates. Fractional inhibitory concentration indices (FICIs) <0.5 indicate synergy. In vivo validation involves murine wound infection models, where bacterial load reduction (e.g., 3-log CFU decrease) and histopathological healing are quantified .
Q. What molecular strategies can enhance MBP-1’s stability and bioavailability in physiological environments?
Structural stabilization via cysteine residue retention (e.g., avoiding alanine substitutions) preserves the helix-turn-helix motif. PEGylation or encapsulation in lipid nanoparticles improves serum stability. Computational tools (e.g., APD’s design module) can predict protease-resistant sequences or guide cationic charge optimization for membrane targeting .
Q. How does MBP-1’s dual role in antimicrobial activity and cancer suppression (e.g., prostate/breast tumors) inform its therapeutic potential?
MBP-1’s COOH-terminal repressor domain induces apoptosis in prostate cancer cells via PARP cleavage (caspase-independent). In breast cancer, nuclear MBP-1 expression correlates with tumor aggressiveness, suggesting diagnostic utility. Mechanistic studies require xenograft models and immunohistochemical validation (e.g., anti-α-enolase antibodies to distinguish MBP-1 isoforms) .
Q. What techniques elucidate MBP-1’s toxicological mechanisms in eosinophil-mediated pathologies (e.g., asthma)?
X-ray free-electron laser (XFEL) crystallography reveals intracellular storage as non-toxic nanocrystals. Upon extracellular release, MBP-1 forms cytotoxic amyloid-like aggregates. Inhibiting aggregation (via peptide blockers targeting high-propensity regions) reduces tissue damage in murine models. Atomic-resolution structures of aggregation-prone motifs guide inhibitor design .
Methodological Challenges
Q. How should researchers address discrepancies in reported MIC values for MBP-1 across studies?
Variability arises from differences in bacterial strains, growth media (cation-adjusted vs. standard Mueller-Hinton), and peptide purity. Standardization steps:
Q. What computational tools are available for predicting MBP-1’s interaction with microbial membranes?
Molecular docking (AutoDock Vina) and membrane bilayer simulations (GROMACS) model peptide-lipid interactions. Tools like PPM Server predict membrane-binding orientations based on hydrophobic moments. Experimental validation via circular dichroism (for secondary structure) and dye-leakage assays (for membrane disruption) is critical .
Data Repositories and Collaborative Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
